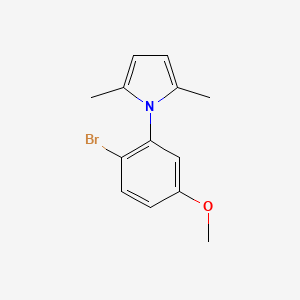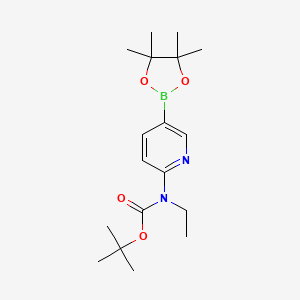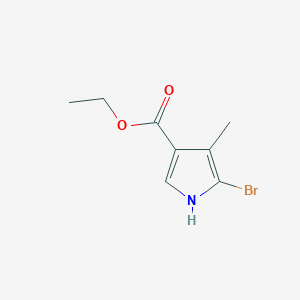
1-(4-Fluoro-benzenesulfonyl)-5-(4-fluoro-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester, 95%
Vue d'ensemble
Description
The compound is likely a derivative of pyrrole, which is a heterocyclic aromatic organic compound. It has two 4-fluoro-phenyl groups attached to it, one through a benzenesulfonyl group and the other directly. It also has a carboxylic acid ethyl ester group attached to it.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrrole ring, followed by various functionalization reactions to introduce the 4-fluoro-phenyl, benzenesulfonyl, and carboxylic acid ethyl ester groups.Molecular Structure Analysis
The compound likely has a planar structure due to the presence of the aromatic pyrrole ring. The electron-withdrawing fluorine atoms on the phenyl rings could cause these rings to be slightly twisted relative to the plane of the pyrrole ring.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The aromatic rings could also participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the polar ester group and the aromatic rings could influence its solubility, melting point, boiling point, and other properties.Safety And Hazards
Without specific data, it’s hard to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions.
Orientations Futures
The future directions for research on this compound would depend on its intended use. For example, if it’s a potential drug, future research could involve studying its pharmacological effects, optimizing its structure for better activity, and conducting preclinical and clinical trials.
Please note that this is a general analysis based on the structure of the compound and does not include specific data on “1-(4-Fluoro-benzenesulfonyl)-5-(4-fluoro-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester, 95%”. For a more detailed and accurate analysis, more specific information or experimental data would be needed.
Propriétés
IUPAC Name |
ethyl 5-(4-fluorophenyl)-1-(4-fluorophenyl)sulfonylpyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2NO4S/c1-2-26-19(23)14-11-18(13-3-5-15(20)6-4-13)22(12-14)27(24,25)17-9-7-16(21)8-10-17/h3-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOMJZKOOZUSCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=C1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-3-carboxylate | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6334955.png)








![3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline](/img/structure/B6335031.png)


